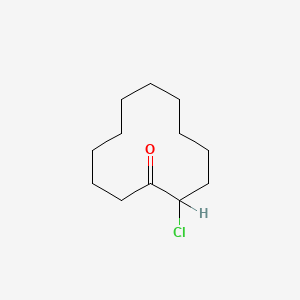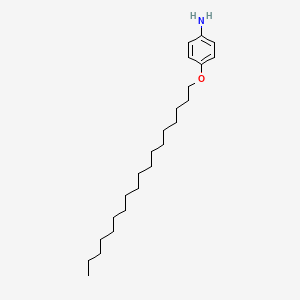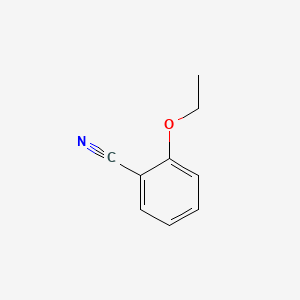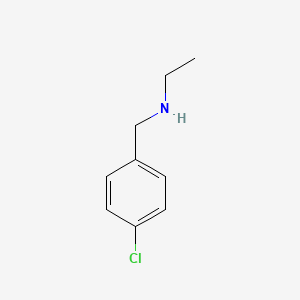
3,4-Dichlorostyrene
概要
説明
3,4-Dichlorostyrene is a chemical compound with the CAS Number: 2039-83-0. Its molecular weight is 173.04 and its molecular formula is C8H6Cl2 . The IUPAC name for this compound is 1,2-dichloro-4-vinylbenzene .
Synthesis Analysis
The synthesis of this compound involves the use of 3,4-Dichlorobenzaldehyde, Methyltriphenylphosphonium bromide, and potassium carbonate. These are dissolved in a mixed solvent of dioxane and water, heated to 95 °C, and stirred for 12 hours. The organic phase is then combined, washed with saturated sodium chloride solution, dried over anhydrous sodium sulfate, filtered, and the filtrate is concentrated under reduced pressure .Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code: 1S/C8H6Cl2/c1-2-6-3-4-7(9)8(10)5-6/h2-5H,1H2 . This structure is also available as a 2D Mol file or as a computed 3D SD file .Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . It has a LogP value of 3.87 , indicating its lipophilicity.科学的研究の応用
Biodegradation and Environmental Applications
- Biodegradation by Microalgae : Research by Wang, Poon, and Cai (2012) demonstrates that the green alga Chlorella pyrenoidosa can degrade and remove 3,4-dichloroaniline, a compound related to 3,4-Dichlorostyrene, in water. This study indicates potential environmental applications for microalgae in removing pollutants like this compound from aquatic environments. (Wang, Poon, & Cai, 2012)
Chemical Properties and Applications
- Polymer Studies : The excluded volume of dichloro derivatives of polystyrene, including poly-3,4-dichlorostyrene, has been studied by Eskin, Andreyeva, and Nekrasova (1975). Their work focuses on the influence of solvent polarity and monomer units on the properties of these polymers, which is critical for various industrial applications. (Eskin, Andreyeva, & Nekrasova, 1975)
- Copolymers and Terpolymers : Dunham, Vandenberghe, Faber, and Fowler (1963) have explored the thermal properties and resistance to crazing of copolymers and terpolymers of this compound. This research is significant for developing materials with specific thermal and mechanical properties. (Dunham et al., 1963)
Environmental and Health Impact Studies
- Toxicological Studies : Research on the identification of chlorinated compounds in polar bear plasma, including derivatives of chlorostyrene, by Sandau et al. (2000), contributes to understanding the environmental and health impacts of such compounds, potentially including this compound. (Sandau et al., 2000)
Applications in Electronics and Bioelectronics
- Conductive Polymers : A study by Sun et al. (2015) on Poly(3,4-ethylenedioxythiophene) (PEDOT) and its applications in energy conversion and storage devices highlights the relevance of derivatives of styrenes like this compound in the field of organic electronics. (Sun et al., 2015)
- Bioelectronics : Mantione, del Agua, Sanchez-Sanchez, and Mecerreyes (2017) discuss Poly(3,4-ethylenedioxythiophene)s (PEDOTs) for bioelectronics applications. This illustrates the broader context in which this compound derivatives could have significant implications in bioelectronics. (Mantione et al., 2017)
Safety and Hazards
3,4-Dichlorostyrene is classified under the GHS07 category. The hazard statement associated with it is H302, which indicates that it is harmful if swallowed . Precautionary measures include avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .
作用機序
Target of Action
The primary targets of 3,4-Dichlorostyrene are currently unknown. This compound is a derivative of styrene, which is a precursor to polystyrene and several copolymers . .
Mode of Action
The mode of action of this compound is not well-studied. As a derivative of styrene, it may interact with biological systems in a similar manner. Styrene is known to be metabolized by cytochrome P450 enzymes in the liver into toxic metabolites, which can cause oxidative stress and damage to cellular components . .
Biochemical Pathways
The biochemical pathways affected by this compound are not well-defined. Given its structural similarity to styrene, it may be metabolized by similar pathways. Styrene metabolism involves the cytochrome P450 system, specifically CYP2E1
Pharmacokinetics
It is likely that, similar to styrene, it is absorbed through the lungs, skin, and gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted in urine
Result of Action
Given its structural similarity to styrene, it may cause similar effects, such as oxidative stress and damage to cellular components . .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other chemicals can affect its stability and reactivity . .
特性
IUPAC Name |
1,2-dichloro-4-ethenylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2/c1-2-6-3-4-7(9)8(10)5-6/h2-5H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJQFWAQRPATHTR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC(=C(C=C1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
26140-94-3 | |
| Record name | Benzene, 1,2-dichloro-4-ethenyl-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26140-94-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID00174331 | |
| Record name | 3,4-Dichlorostyrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00174331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2039-83-0 | |
| Record name | 1,2-Dichloro-4-ethenylbenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2039-83-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,4-Dichlorostyrene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002039830 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,4-Dichlorostyrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00174331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4-dichlorostyrene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.386 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the chlorine substitution in 3,4-Dichlorostyrene affect its polymerization behavior compared to styrene?
A1: Research indicates that the presence of chlorine atoms in the 3 and 4 positions of the styrene ring influences the reactivity of this compound in polymerization reactions. [, , ] While 2,5-Dichlorostyrene exhibits faster copolymerization with butadiene compared to styrene, this compound shows a slower rate, similar to 2,6-Dichlorostyrene. [] This suggests that the position of chlorine substitution plays a crucial role in the reactivity and resulting polymer characteristics. Further research on copolymerization with other monomers and the impact on the final polymer properties is needed to gain a comprehensive understanding.
Q2: How does the structure of this compound impact the properties of the resulting polymers compared to styrene?
A2: The introduction of chlorine atoms into the styrene ring significantly affects the properties of polymers derived from this compound. For instance, while copolymers based on 2,5-Dichlorostyrene demonstrate limited improvement in craze resistance and glass transition temperature compared to polystyrene, specific copolymers of this compound exhibit noteworthy enhancements. [] Notably, poly(this compound-co-2-ethylhexyl methacrylate) and poly(this compound-co-n-hexyl methacrylate) exhibit improved resistance to crazing compared to polystyrene. [] This highlights the potential of this compound in modifying polymer properties for specific applications.
Q3: How does this compound interact with the micropores of H-ZSM-5 zeolite crystals and what does this reveal about its reactivity?
A3: Studies employing time- and space-resolved optical and fluorescence microspectroscopy reveal that this compound, due to its bulky nature, cannot enter the pore system of H-ZSM-5 zeolite crystals. [] Consequently, it displays no reactivity within these pores, unlike less sterically hindered styrene derivatives. [] This finding underscores the importance of molecular size and shape in determining reactivity within confined environments like zeolite pores.
Q4: What is the impact of incorporating this compound into an unsaturated polyester resin on its water absorption and thermal stability?
A4: Incorporating this compound, similar to other chloro-substituted styrenes, into a maleic/phthalic anhydride-based unsaturated polyester resin leads to decreased water resistance and thermal stability. [] This reduction in performance is attributed to the influence of the chlorine substituents. [] The findings suggest that styrene residues play a significant role in the degradation process of these resins. [] This highlights the importance of considering the impact of substituents on the final application properties of polymers.
Q5: How does the presence of this compound affect the dynamic mechanical properties of a styrene-crosslinked unsaturated polyester resin?
A5: Research reveals that the incorporation of this compound into a styrene-crosslinked unsaturated polyester resin affects its dynamic mechanical properties. [] The α transition temperatures follow the expected order based on homopolymer trends, except for chlorostyrenes where dipolar interactions with the polyester chain are significant. [] This study suggests potential interactions between styrene bridges and the polyester matrix, further emphasizing the influence of substituents on polymer behavior.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![5-Nitrobenzo[d]thiazol-2(3H)-one](/img/structure/B1582735.png)






